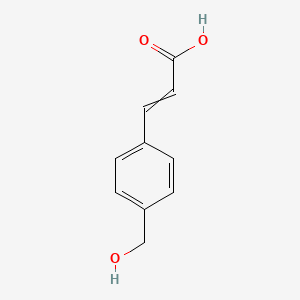

4-Hydroxymethylcinnamic acid

Description

4-Hydroxycinnamic acid (IUPAC: (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid), also known as p-coumaric acid, is a hydroxycinnamic acid derivative widely found in plants. It is a yellowish-white crystalline powder with a melting point of 214–216°C . Its structure features a phenolic hydroxyl group at the para position of the benzene ring and an α,β-unsaturated carboxylic acid side chain. Nuclear magnetic resonance (NMR) data (500 MHz, MeOD) confirm its trans-configuration: δH 7.54 (H-2,6), 7.19 (H-1'), 6.89 (H-3,5), and 6.34 (H-2') . This compound serves as a precursor in lignin biosynthesis and exhibits antioxidant, antimicrobial, and UV-protective properties .

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

3-[4-(hydroxymethyl)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C10H10O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6,11H,7H2,(H,12,13) |

InChI Key |

WBVWJXSDIOLYPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)C=CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table summarizes key differences between 4-hydroxycinnamic acid and its analogues:

Key Observations:

- Substituent Effects : The position and number of hydroxyl/methoxy groups influence polarity and solubility. For example, ferulic acid’s meta-methoxy group enhances lipophilicity compared to 4-hydroxycinnamic acid .

- Thermal Stability : Higher melting points correlate with increased hydrogen bonding (e.g., 4-hydroxycinnamic acid vs. methyl ester derivative) .

4-Hydroxycinnamic Acid

- Analytical Chemistry : Used as a reference standard in UPLC-MS/MS for quantifying indole- and phenyl-containing acids, with a detection limit of 0.04 mg/mL .

- Biological Roles : Found in all living organisms, contributing to plant defense mechanisms and human dietary antioxidants .

Methyl 4-Hydroxycinnamate

- Pharmaceuticals : Acts as an intermediate in synthesizing antifungal agents and sunscreen formulations due to UV absorption properties .

Ferulic Acid

- Synthesis : Efficiently produced via microwave-assisted condensation of 4-hydroxy-3-methoxybenzaldehyde and malonic acid (960 Watts, 4 minutes) .

- Antiplatelet Activity : At 0.0139 mmol/kg, it shows comparable efficacy to aspirin in inhibiting platelet aggregation .

3-Hydroxy-4-Methoxycinnamic Acid

- Natural Source : Isolated from Cinnamomum cassia peel, used in pharmacological and cosmetic research .

- Thermodynamic Data : LogP and pKa values differ from ferulic acid due to reversed substituent positions .

Sinapic Acid

- Antioxidant Capacity: The 3,5-dimethoxy group enhances free radical scavenging compared to mono-methoxy analogues .

Preparation Methods

Reaction Mechanism

-

Base-Catalyzed Deprotonation : A base (e.g., piperidine, tetrabutylammonium bromide) deprotonates malonic acid, forming an enolate.

-

Aldol Addition : The enolate attacks the carbonyl carbon of 4-hydroxymethylbenzaldehyde.

-

Decarboxylation : The intermediate undergoes dehydration and loss of CO, yielding 4-HMCA.

Method A: Conventional Heating

Method B: Microwave-Assisted Synthesis

Method C: Solvent-Free Conditions

Protection-Deprotection Strategies

The hydroxymethyl group may undergo undesired side reactions (e.g., oxidation or etherification) during synthesis. Protection as an acetyl or silyl ether is often necessary:

Acetyl Protection

-

Protection : Treat 4-hydroxymethylbenzaldehyde with acetic anhydride to form 4-(acetyloxymethyl)benzaldehyde.

-

Knoevenagel Condensation : React with malonic acid under standard conditions.

Example :

-

Starting Material: 4-(Acetyloxymethyl)benzaldehyde

-

Yield After Deprotection: 68–72% (analogous to ester hydrolysis in cinnamate synthesis).

Alternative Synthetic Routes

Perkin Reaction

The Perkin reaction between 4-hydroxymethylbenzaldehyde and acetic anhydride is less common due to lower yields but remains a viable option:

Hydrolysis of Nitriles or Esters

4-HMCA can be obtained by hydrolyzing its ethyl ester or nitrile precursor:

-

Ester Hydrolysis : 4-Hydroxymethylcinnamate + NaOH → 4-HMCA.

-

Nitrile Hydrolysis : 4-Hydroxymethylcinnamonitrile + HSO → 4-HMCA.

Structural Characterization and Purity

Spectroscopic Data

Chromatographic Purity

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Knoevenagel (A) | Piperidine | Pyridine | 80–100 | 4–6 h | 70–85 |

| Knoevenagel (B) | TBAB/KCO | Water | 100 (MW) | 3–8 min | 75–90 |

| Perkin Reaction | Sodium acetate | Neat | 180 | 2–4 h | 50–60 |

| Ester Hydrolysis | NaOH | Ethanol | 70 | 2 h | 85–90 |

Q & A

Q. What analytical methods are recommended for characterizing the purity and structural identity of 4-Hydroxymethylcinnamic acid?

- Methodological Answer: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) in deuterated solvents to confirm molecular structure, comparing chemical shifts with reference spectra from authoritative databases like NIST . High-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry detection is critical for purity assessment. Cross-validate results with literature data using SciFinder or Reaxys to ensure consistency with known parameters (e.g., melting points, spectral profiles) . For novel derivatives, combine X-ray crystallography with computational modeling to resolve stereochemical ambiguities.

Q. How can researchers optimize synthetic routes for this compound?

- Methodological Answer: Explore enzymatic synthesis routes, as demonstrated for structurally related hydroxy acids, by screening biocatalysts like lipases or esterases under varying pH (6.0–8.0) and temperature (25–40°C) conditions . Use design of experiments (DoE) to optimize solvent systems (e.g., aqueous-organic biphasic mixtures) and substrate ratios. Monitor reaction progress via thin-layer chromatography (TLC) and isolate products using recrystallization (e.g., ethanol-water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluents) .

Q. What natural sources or extraction protocols are viable for obtaining this compound?

- Methodological Answer: While direct evidence is limited, analogous compounds like 3-Hydroxy-4-methoxycinnamic acid are sourced from plant extracts (e.g., Cinnamomum cassia peels) . Adapt protocols by using Soxhlet extraction with polar solvents (methanol/water), followed by acid-base partitioning to isolate phenolic acids. Validate yields via LC-MS and compare with synthetic standards.

Advanced Research Questions

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Methodological Answer: Conduct accelerated stability testing by exposing the compound to stressors:

- Temperature: 40°C, 60°C, and cyclic freezing-thawing (-20°C to 25°C) .

- pH: Dissolve in buffers (pH 3.0, 7.4, 9.0) and monitor degradation via HPLC .

- Light: UV-vis irradiation (254 nm) to assess photolytic decomposition.

Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Avoid storage with strong oxidizers/reducers or incompatible solvents .

Q. How can contradictions in spectroscopic or bioactivity data across studies be resolved?

- Methodological Answer:

- Cross-validation: Combine multiple techniques (e.g., NMR, FTIR, Raman spectroscopy) to confirm structural assignments .

- Impurity analysis: Use gradient HPLC to detect byproducts; quantify via external calibration curves.

- Standardized protocols: Adopt ICH guidelines for assay validation (precision, accuracy, linearity) to minimize inter-lab variability .

- Meta-analysis: Apply statistical tools (e.g., mixed-effects models) to reconcile discrepancies in bioactivity data, accounting for experimental covariates .

Q. What statistical approaches are suitable for analyzing clustered data in pharmacological studies involving this compound?

- Methodological Answer: For repeated-measures or nested data (e.g., dose-response assays across cell lines), use mixed-effects models to account for within-subject correlations . Validate assumptions (homoscedasticity, normality) via residual plots. For missing data, apply multiple imputation (MI) with predictive mean matching, ensuring >20 imputations to reduce bias .

Q. How can researchers assess toxicity profiles when limited experimental data are available?

- Methodological Answer:

- In silico prediction: Use QSAR models (e.g., OECD Toolbox) to estimate acute toxicity based on structural analogs .

- Comparative toxicogenomics: Cross-reference transcriptomic data from related cinnamic acid derivatives to identify potential pathways (e.g., oxidative stress, CYP450 inhibition).

- In vitro assays: Screen for cytotoxicity (MTT assay) in hepatic (HepG2) and renal (HEK293) cell lines, using EC₅₀ values to prioritize further testing .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.